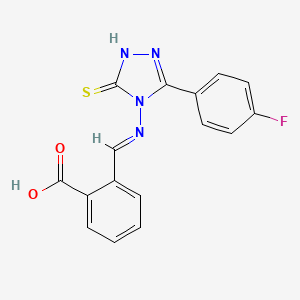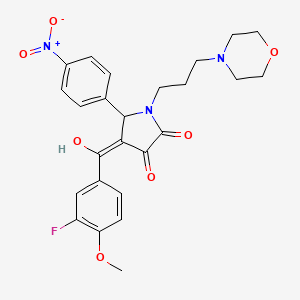![molecular formula C31H26ClN5O3S B12024467 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024467.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ベンジルオキシ基、クロロフェニル基、メトキシフェニル基、トリアゾリル基を含む複雑な分子構造が特徴です。
準備方法
合成経路と反応条件
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数のステップを伴います。このプロセスは、重要な中間体の調製から始まり、その後、様々な化学反応によって最終化合物へと変換されます。一般的な合成経路には以下が含まれます。
縮合反応: 最初のステップは、多くの場合、4-(ベンジルオキシ)ベンズアルデヒドとヒドラジン誘導体を縮合させてヒドラゾンを生成することです。
環化反応: ヒドラゾンは、適切な試薬で環化させてトリアゾール環を生成します。
置換反応:
工業生産方法
この化合物の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。自動化された反応器と連続フローシステムを使用することで、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いることで、最終製品の純度を確保します。
化学反応の分析
反応の種類
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、使用する試薬や条件に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: 一般的な溶媒には、エタノール、メタノール、ジクロロメタンなどがあります。
触媒: パラジウム担持炭素 (Pd/C) や酸化白金 (PtO2) などの触媒を使用して、特定の反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化によって対応するカルボン酸が生成されるのに対し、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究における用途
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような幅広い科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、様々な有機反応における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗癌性など、潜在的な生物活性を研究されています。
医学: 特に新薬開発において、潜在的な治療用途が調査されています。
工業: 特定の性質を持つ特殊化学品や材料の生産に利用されています。
科学的研究の応用
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、次のような方法で効果を発揮する可能性があります。
酵素への結合: 様々な生化学経路に関与する酵素の阻害または活性化。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節。
細胞プロセスの中断: DNA複製、タンパク質合成、細胞分裂などのプロセスに影響を与える。
類似化合物との比較
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような他の類似化合物と比較することができます。
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-ブロモフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: クロロフェニル基の代わりにブロモフェニル基を持つ類似の構造。
N’-{(E)-[4-(ベンジルオキシ)フェニル]メチリデン}-2-{[4-(4-フルオロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: クロロフェニル基の代わりにフルオロフェニル基を持つ類似の構造。
特性
分子式 |
C31H26ClN5O3S |
|---|---|
分子量 |
584.1 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5O3S/c1-39-27-17-9-24(10-18-27)30-35-36-31(37(30)26-13-11-25(32)12-14-26)41-21-29(38)34-33-19-22-7-15-28(16-8-22)40-20-23-5-3-2-4-6-23/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
InChIキー |
QMLUGJDNSLJGPZ-HNSNBQBZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024392.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12024398.png)
![methyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024399.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024400.png)
![2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12024410.png)

![[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024413.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024414.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12024421.png)

![N-(4-ethylphenyl)-2-[(2E)-2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B12024427.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024433.png)

![4-[(E)-(2-{4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-methoxybenzoate](/img/structure/B12024469.png)
